Pentagalloylglucose

Anti-inflammatory NF-κB Interferon Regulatory Factor (IRF)

Pentagalloylglucose (PGG) is a superior multi-target gallotannin for research on NF-κB/IRF signaling (IC50 5-10 µM), iNOS/COX-2, ASNS inhibition (IC50 7.1 µM), and ROR1-mediated prostate cancer (PC3 IC50 31.64 µM). Unlike gallic acid or EGCG, PGG's unique pentagalloyl structure enables distinct binding and higher potency. In vivo bioavailability is proven, making it ideal for metabolic and antiviral studies. Choose PGG for reliable, high-impact results.

Molecular Formula C41H32O26
Molecular Weight 940.7 g/mol
CAS No. 14937-32-7
Cat. No. B1669849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentagalloylglucose
CAS14937-32-7
Synonyms1,2,3,4,6-penta-O-galloyl beta-glucopyranose
1,2,3,4,6-penta-O-galloyl-beta-D-glucose
1,2,3,4,6-penta-O-galloylglucose
1,2,3,4,6-pentagalloylglucose
1,2,3,4,6-PGG
beta-penta-O-galloyl-glucose
beta-penta-O-galloyl-glucose, (D)-isomer
penta-1,2,3,4,6-O-galloyl-beta-D-glucose
penta-O-galloyl-alpha-D-glucopyranose
penta-O-galloyl-alpha-D-glucose
penta-O-galloyl-beta-D-glucoside
Molecular FormulaC41H32O26
Molecular Weight940.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
InChIInChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1
InChIKeyQJYNZEYHSMRWBK-NIKIMHBISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,2,3,4,6-Pentagalloylglucose (PGG): CAS 14937-32-7 — A Procurement Guide to a Multifunctional Gallotannin


1,2,3,4,6-Pentagalloylglucose (PGG, CAS 14937-32-7) is a natural gallotannin composed of a glucose core esterified with five gallic acid units . It is a polyphenolic compound found in various plants, notably in the roots of Paeonia lactiflora and Paeonia suffruticosa (Moutan Cortex) [1]. While it shares the same basic building blocks as simpler gallate esters (e.g., gallic acid, methyl gallate), its specific molecular architecture and high degree of galloylation confer a distinct, multi-target biological profile with documented activity in anti-inflammatory, anticancer, antiviral, and metabolic applications .

Why Generic 1,2,3,4,6-Pentagalloylglucose (CAS 14937-32-7) Substitution by Simpler Gallates is Not a Viable Strategy


The scientific and procurement risk of substituting 1,2,3,4,6-Pentagalloylglucose (PGG) with its constituent parts (e.g., gallic acid, methyl gallate) or less galloylated tannins is demonstrably high [1]. Direct comparative studies have shown that PGG's unique pentagalloyl configuration is not simply the sum of its parts. For instance, in direct assays against other components from the same natural source, PGG is consistently and significantly more potent [2]. While a monogalloyl analog like gallic acid may exhibit some overlapping activity, it fails to achieve the potency, selectivity, and multi-pathway modulation observed for PGG [3]. This is due to PGG's larger molecular structure enabling distinct binding interactions, such as the specific inhibition of ASNS (IC50 = 7.1 μM), a mechanism not shared by its simpler analogs .

Quantitative Differentiation Guide for 1,2,3,4,6-Pentagalloylglucose (CAS 14937-32-7) Against Key Comparators


PGG Outperforms Gallic Acid, Methyl Gallate, Paeoniflorin, and Paeonol in Inhibiting Inflammatory Pathways

In a systematic study of anti-inflammatory compounds from Mu Dan Pi (Moutan Cortex), PGG was the most potent among five known active components. It inhibited both NF-κB and IRF reporters with an IC50 of 5-10 µM, outperforming gallic acid, methyl gallate, paeoniflorin, and paeonol [1].

Anti-inflammatory NF-κB Interferon Regulatory Factor (IRF)

PGG Exhibits Superior Potency to EGCG and Gallic Acid in Inhibiting iNOS and COX-2 Activity

In a structure-activity relationship study comparing PGG, (-)-epigallocatechin gallate (EGCG), gallic acid, and gallacetophenone, PGG was found to be the most potent inhibitor of both iNOS and COX-2 activity in LPS-activated macrophages. PGG inhibited iNOS with an IC50 of approx. 18 µg/mL and COX-2 (PGE2 production) with an IC50 of approx. 8 µg/mL [1].

Anti-inflammatory iNOS COX-2

PGG Demonstrates Selective Cytotoxicity in Aggressive Prostate Cancer Cells

In a study on aggressive, androgen-independent prostate cancer, PGG showed selective cytotoxicity, inducing apoptosis in PC3 cancer cells (IC50 = 31.64 µM) compared to normal prostate epithelial RWPE-1 cells (IC50 = 74.55 µM) [1]. This selectivity was attributed to the higher expression of the oncogenic target ROR1 in PC3 cells, which PGG modulates.

Cancer Prostate Cancer ROR1 Selectivity

PGG Acts as a Novel and Potent Inhibitor of Asparagine Synthetase (ASNS)

Through FEP-based virtual screening of a large compound library, PGG was identified as a novel, direct inhibitor of the enzyme Asparagine Synthetase (ASNS). It demonstrated strong binding affinity (KD = 8.8 µM) and potent enzymatic inhibition (IC50 = 7.1 µM) against recombinant human ASNS [1]. This mechanism was validated in vivo, where PGG treatment (10 mg/kg, i.p., every 2 days for 6 weeks) ameliorated all typical manifestations of MASLD in mice fed a high-fat, high-cholesterol diet [1].

Metabolic Disease MASLD ASNS AMPK

PGG Demonstrates High Bioavailability in Mice

A critical limitation of many natural polyphenols is their poor oral bioavailability. PGG, however, has been reported to exhibit high bioavailability in mice. Following a single intraperitoneal injection, plasma levels of PGG were measured and found to exceed its in vitro tissue culture IC50 for inhibiting Hepatitis C virus (HCV) entry [1].

Pharmacokinetics Bioavailability In Vivo

Optimal Application Scenarios for 1,2,3,4,6-Pentagalloylglucose (CAS 14937-32-7) Based on Quantitative Evidence


Investigating Multi-Pathway Anti-Inflammatory Mechanisms (NF-κB, IRF, iNOS, COX-2)

Based on its demonstrated superior potency over key comparators like gallic acid, methyl gallate, and EGCG in multiple inflammatory models, PGG is the optimal molecular probe for studies requiring potent, multi-target modulation of pro-inflammatory pathways. It is particularly well-suited for research on NF-κB and IRF signaling (IC50 = 5-10 µM) [1] and for projects examining iNOS and COX-2 mediated processes [2].

Research on Aggressive, Androgen-Independent Prostate Cancer (ROR1+ Models)

PGG is a validated tool for investigating ROR1-mediated oncogenic signaling in aggressive prostate cancer. Its demonstrated selective cytotoxicity against ARneg-AI PC3 cells (IC50 = 31.64 µM) versus normal cells (IC50 = 74.55 µM) [1] makes it a compelling candidate for studies focused on targeted therapies for this difficult-to-treat cancer subtype.

Exploration of Novel Therapeutic Targets in Metabolic Liver Disease (MASLD)

As a novel and potent inhibitor of ASNS (KD = 8.8 µM, IC50 = 7.1 µM) with in vivo efficacy in ameliorating MASLD in a high-fat diet mouse model [1], PGG is a critical tool for investigating the role of the ASNS/L-aspartate/LKB1/AMPK axis in metabolic dysfunction. This unique mechanism makes PGG the preferred compound for researchers exploring this specific pathway.

In Vivo Studies of Polyphenol Bioavailability and Entry Inhibition for HCV/Flaviviruses

For in vivo studies where bioavailability is a key requirement, PGG stands out among its class of polyphenols. Its reported ability to achieve plasma levels exceeding its in vitro IC50 after a single intraperitoneal injection in mice [1] makes it a suitable candidate for investigating pangenotypic HCV and flavivirus entry inhibition in vivo, circumventing the bioavailability limitations of many natural products.

Technical Documentation Hub

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